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Stability & Characteristics of Dipeptide Sweeteners

Sweetener
Relative
Sweetness
(Sucrose=1)

Thermal
Stability

Key Characteristics & Stability Concerns

Aspartame
[1] [2]

180-200 Low Loses sweetness when heated; unsuitable

for baking. Breaks down in liquids over time
[1].

Neotame [3]
[1]

7,000-13,000 High Heat-stable; suitable for baking and
cooking. A derivative of aspartame with

greater stability [1].

Advantame
[3] [1]

20,000 High Heat-stable; suitable for use as a general-

purpose sweetener in baked goods [1].

Alitame [3]

[2]

2,000 Information Not

Specified

An aspartame amide analog; approved in

some countries but not in the U.S. [2].
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The instability of aspartame is well-documented by regulatory bodies and explored in scientific studies:

Regulatory Data: The U.S. Food and Drug Administration (FDA) explicitly states that "aspartame
is not heat stable and loses its sweetness when heated, so it typically isn't used in baked goods" [1].

Its stability in aqueous solution is pH-dependent, with maximum stability at pH 4.3 [2].
Molecular Binding Research: A 2015 study used homology modeling and site-directed
mutagenesis to understand how aspartame binds to the sweet taste receptor (T1R2/T1R3). The
research identified 11 critical residues in the receptor's Venus Flytrap Module (VFTM) that are

essential for aspartame recognition and activity [4]. This precise binding interaction is distinct from
other sweeteners and may be related to its overall molecular fragility.

Pathways of Aspartame Degradation

The following diagram illustrates the primary pathways through which aspartame breaks down, particularly

under stressful conditions like heat, leading to loss of sweetness and the formation of various byproducts.
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The degradation products, such as methanol, aspartic acid, and phenylalanine, are naturally found in or safely

processed by the body from other foods. However, the formation of these compounds signifies the
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breakdown of the aspartame molecule, which directly results in the loss of its sweet taste [2] [5].

Research and Formulation Guidance

For researchers and product developers, the choice of sweetener is critical for product stability.

For Heat-Processed Products: Neotame and advantame are superior, heat-stable dipeptide options
[1].

For Cold or Neutral-pH Products: Aspartame remains a viable high-potency sweetener, but its
limited shelf-life in liquid formulations must be considered [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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